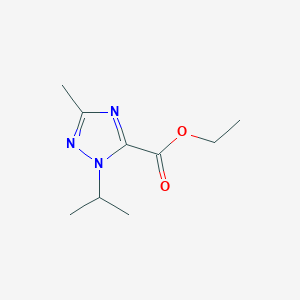
4,4-Dimethylcyclohexane-1-thiol
Übersicht
Beschreibung
4,4-Dimethylcyclohexane-1-thiol is an organic compound that contains a cyclohexane ring . It has a molecular weight of 144.28 . The molecule contains a total of 25 bonds, including 9 non-H bonds, 1 six-membered ring, and 1 thiol .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylcyclohexane-1-thiol includes a six-membered cyclohexane ring with two methyl groups and one thiol group attached . The exact positions of these groups can be determined by the name of the compound: the two methyl groups are on the 4th carbon atom, and the thiol group is on the 1st carbon atom.Wissenschaftliche Forschungsanwendungen
Oxidation Studies
Research by Chavanne and Bode (1930) on the action of oxygen on 1,4-dimethylcyclohexane highlights the oxidative behavior of dimethylcyclohexanes, indicating potential applications in understanding oxidation mechanisms and developing oxidation-resistant materials or chemicals (Chavanne & Bode, 1930).
Tautomeric Equilibrium Studies
Martos-Calvente et al. (2003) explored the tautomeric equilibrium of 4,6-dimethyl-2-mercaptopyrimidine in solution, which provides insights into the behavior of sulfur-containing compounds in different solvents, potentially relevant for the study of thiol compounds in chemical syntheses or solvent interactions (Martos-Calvente et al., 2003).
Conformational Analyses
Scott and Crowder (1967) conducted a study on cyclohexanethiol and related compounds focusing on molecular vibrations, conformational analyses, and chemical thermodynamic properties. This research could offer valuable information for the study of thiol group dynamics and stability in cyclohexane derivatives (Scott & Crowder, 1967).
Pyrolysis and Thermal Stability
Gillespie et al. (1979) investigated the pyrolysis of 1,4-dimethylcyclohexane, providing data that could be applied to understanding the thermal decomposition and stability of similar cyclohexane derivatives, which is critical for material science and chemical engineering applications (Gillespie et al., 1979).
Thiol-Containing Compound Synthesis
Research on the synthesis of cyclic sulfides by Dronov and Krivonogov (1972) could provide insights into methodologies for synthesizing thiol-containing cyclohexane derivatives, relevant for the development of new materials or chemical intermediates (Dronov & Krivonogov, 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4-dimethylcyclohexane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOVAHUARRXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)










![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)